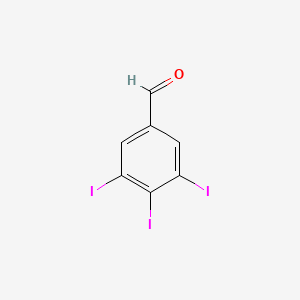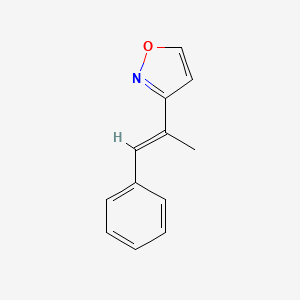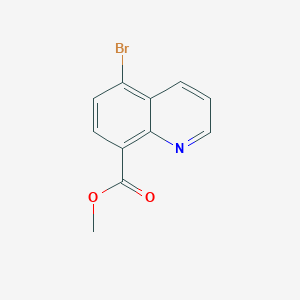
5-溴喹啉-8-甲酸甲酯
描述
“Methyl 5-bromoquinoline-8-carboxylate” is a chemical compound with the molecular formula C11H8BrNO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Methyl 5-bromoquinoline-8-carboxylate” involves the reaction of 5-bromoquinoline-8-carboxylic acid with potassium carbonate and methyl iodide in N,N-dimethyl-formamide at 45℃ for 36 hours . The reaction mixture is then filtered, washed with ethyl acetate, diluted with water, and extracted with ethyl acetate. The ethyl acetate layer is dried, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the product .Molecular Structure Analysis
The InChI code for “Methyl 5-bromoquinoline-8-carboxylate” is 1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 5-bromoquinoline-8-carboxylate” is a white to yellow to brown solid or liquid . It has a molecular weight of 266.09 . The compound should be stored in a dark place, sealed in dry conditions, at 2-8°C .科学研究应用
衍生物的合成
5-溴喹啉-8-甲酸甲酯作为各种双功能衍生物合成的前体。这些衍生物包括醇解产物和 N-酰基衍生物,它们在化学研究中用于探索不同的化学反应和性质 (Gracheva, Kovel'man, & Tochilkin, 1982)。
在荧光增白剂中的应用
该化合物参与 2-芳基-6-取代喹啉的合成,该喹啉作为荧光增白剂具有潜在应用。这些增白剂在包括纺织和造纸在内的各个行业中非常重要,用于增强产品的亮度和外观 (Rangnekar & Shenoy, 1987)。
溴化研究
已经研究了 5-溴喹啉-8-甲酸甲酯的溴化过程,提供了对该化合物化学行为和反应性的见解。此类研究对于理解和操纵各种应用的化学结构至关重要 (Gracheva & Tochilkin, 1980)。
药物制剂的开发
一项重大应用是设计和合成喹啉-8-甲酰胺作为酶聚(ADP-核糖)聚合酶-1 (PARP-1) 的抑制剂,PARP-1 是药物设计中各种治疗活动的目标。这证明了其在开发新药剂方面的潜力 (Lord, Mahon, Lloyd, & Threadgill, 2009)。
光敏保护基团
5-溴喹啉-8-甲酸甲酯衍生物用于创建光敏保护基团。此类基团在光化学中非常重要,并且在生物学研究中用于控制使用光释放受保护物质 (Fedoryak & Dore, 2002)。
金属配合物和抗菌研究
该化合物还参与金属配合物的合成,这些金属配合物因其抗菌活性而受到研究。这对于寻找新的抗菌剂和理解金属配合物与生物系统之间的相互作用非常重要 (Patel & Patel, 2017)。
缓蚀研究
该化合物衍生物在缓蚀方面的研究证明了其在保护金属免受腐蚀的潜在应用,尤其是在酸性环境中。此类研究对于依赖金属耐用性和使用寿命的行业至关重要 (Rbaa 等人,2018)。
安全和危害
作用机制
Target of Action
Quinoline derivatives, in general, have been found to interact with a wide range of biological targets, including various enzymes and receptors
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with cellular signaling pathways .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
It is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor . These properties could impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromoquinoline-8-carboxylate. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound. Other factors, such as pH and the presence of other substances, could potentially influence the compound’s action and efficacy.
属性
IUPAC Name |
methyl 5-bromoquinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRLTIQTMTVDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856245 | |
| Record name | Methyl 5-bromoquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1445781-45-2 | |
| Record name | Methyl 5-bromoquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


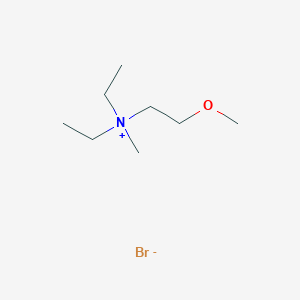
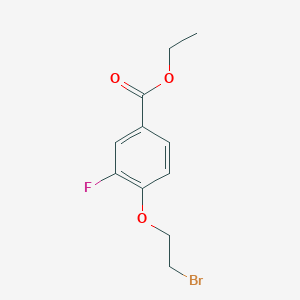
![n-[4-(2,2-Difluoroethoxy)benzoyl]glycine](/img/structure/B1401560.png)
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol](/img/structure/B1401561.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile](/img/structure/B1401563.png)
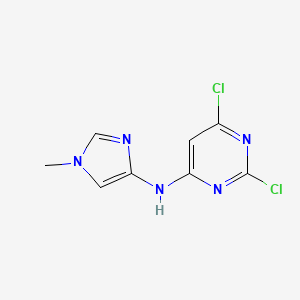

![3-[(Dipropylamino)methyl]phenol hydrochloride](/img/structure/B1401571.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1401573.png)
![4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B1401575.png)
